molecular formula C7H11N3O3 B2563539 methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1421603-55-5

methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2563539
CAS No.: 1421603-55-5
M. Wt: 185.183
InChI Key: MXGRRFUCRGENRR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.

    Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Esterification: The resulting triazole is then esterified with methanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with unique properties such as enhanced conductivity or stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]propanoate
  • Ethyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
  • Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]butanoate

Uniqueness

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. The presence of the hydroxyethyl group can enhance its solubility and interaction with biological targets compared to other similar compounds.

Biological Activity

Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C7_7H11_{11}N3_3O3_3. The compound features a triazole ring that contributes to its biological activity. The synthesis typically involves a click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This process includes:

  • Formation of Azide: An alkyl halide is reacted with sodium azide to generate the azide.
  • Cycloaddition: The azide undergoes cycloaddition with an alkyne in the presence of a copper(I) catalyst.
  • Esterification: The resultant triazole is esterified with methanol using an acid catalyst to yield the final product .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its potential against various pathogens:

  • Antifungal Activity: The compound has shown promising results against Candida albicans and other fungi. In comparative studies, certain triazole derivatives exhibited antifungal potency significantly higher than traditional antifungals (e.g., fluconazole) with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL .
  • Antibacterial Activity: The compound's antibacterial efficacy has been assessed against both Gram-positive and Gram-negative bacteria. Notably, compounds within the triazole class have demonstrated MIC values that are competitive with established antibiotics .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The triazole ring can interact with enzyme active sites through hydrogen bonding and π-π interactions, potentially inhibiting metabolic pathways critical for pathogen survival.
  • Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, enhancing binding affinity and specificity .

Case Study: Antifungal Activity Assessment

In a study published in Pharmaceutical Research, researchers synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities. This compound was included in this evaluation:

CompoundPathogenMIC (μg/mL)Comparative Efficacy
ACandida albicans0.015616x more potent than fluconazole
BAspergillus fumigatus0.0312Comparable to voriconazole

This study highlighted the compound's potential as a lead candidate for developing new antifungal agents .

Case Study: Antibacterial Activity Evaluation

Another investigation focused on the antibacterial properties of various triazole derivatives against multi-drug resistant strains:

CompoundBacteriaMIC (μg/mL)Reference Drug MIC (μg/mL)
CStaphylococcus aureus0.125Vancomycin - 0.68
DEscherichia coli0.250Ciprofloxacin - 2.96

These findings suggest that this compound could be a viable alternative to existing antibiotics .

Properties

IUPAC Name

methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRRFUCRGENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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